(4-Amino-2-fluorophenyl)boronic acid hydrochloride
Description
(4-Amino-2-fluorophenyl)boronic acid hydrochloride (CAS MFCD34530318, C₆H₇BFNO₂·ClH) is a boronic acid derivative characterized by a fluorinated phenyl ring with an amino substituent. Its hydrochloride salt form enhances solubility and stability, making it suitable for applications in medicinal chemistry, materials science, and drug discovery . The fluorine atom at the 2-position and the amino group at the 4-position confer distinct electronic and steric properties, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C6H8BClFNO2 |
|---|---|
Molecular Weight |
191.40 g/mol |
IUPAC Name |
(4-amino-2-fluorophenyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,10-11H,9H2;1H |
InChI Key |
ZSXNDAOKNLVXOV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N)F)(O)O.Cl |
Origin of Product |
United States |
Biological Activity
(4-Amino-2-fluorophenyl)boronic acid hydrochloride is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound has a boronic acid functional group, which enables it to form reversible covalent bonds with diols. This property is crucial for its interaction with various biomolecules, including enzymes and proteins.
Target Interactions
The primary biological targets of (4-Amino-2-fluorophenyl)boronic acid include:
- Enzymes: It acts as a Lewis acid, forming covalent bonds with vicinal diols present in sugars and amino acids. This interaction can inhibit enzyme activity by blocking active sites.
- Proteins: The compound can modulate the activity of key signaling proteins, influencing cellular responses and metabolic pathways.
Biochemical Pathways
The compound is particularly noted for its role in the Suzuki-Miyaura cross-coupling reaction , a fundamental process in organic synthesis that allows for the formation of carbon-carbon bonds. This reaction is facilitated by the compound's interaction with palladium catalysts through a process known as transmetalation .
Cellular Effects
(4-Amino-2-fluorophenyl)boronic acid influences various cellular processes:
- Cell Signaling: It can inhibit kinases involved in signaling pathways, leading to altered gene expression and cellular functions.
- Gene Expression: By modulating enzyme activity, the compound can affect transcription factors and other regulatory proteins.
Pharmacokinetics
The pharmacokinetic profile of (4-Amino-2-fluorophenyl)boronic acid indicates:
- Stability: The compound is relatively stable under standard laboratory conditions but may degrade over time.
- Dosage Effects: In animal models, varying dosages yield different effects; low doses can modulate enzyme activity without significant toxicity.
Research Applications
(4-Amino-2-fluorophenyl)boronic acid has diverse applications in research:
- Organic Synthesis: Used as a building block in the formation of complex molecules.
- Drug Development: Investigated for potential use in synthesizing pharmaceuticals, particularly those containing boron motifs.
- Biological Research: Employed in developing enzyme inhibitors and studying cellular mechanisms.
Case Studies
-
Inhibition of Kinases
A study demonstrated that (4-Amino-2-fluorophenyl)boronic acid effectively inhibits specific kinases involved in cancer cell proliferation. The compound showed IC50 values indicating potent inhibitory effects across various cancer cell lines .Cell Line IC50 (μM) A549 9.9 MCF7 10.7 HeLa 12.3 -
Antiproliferative Activity
Another investigation assessed its antiproliferative effects on melanoma cells, revealing significant reductions in cell viability at concentrations as low as 5 μM .
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Fluorophenylboronic Acid | Lacks amino group | Less reactive than (4-Amino-2-fluorophenyl)boronic acid |
| 3-Fluorophenylboronic Acid | Fluorine atom in different position | Similar reactivity but different selectivity |
| 4-Fluorophenylboronic Acid | No amino group | Less effective as an enzyme inhibitor |
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Analogues
Key structural analogues and their similarity scores (based on –12):
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| (2-Amino-4-cyanophenyl)boronic acid HCl | 850568-47-7 | 0.68 | Cyano group at 4-position (vs. H in target) |
| 3-Amino-4-fluorophenylboronic acid | 873566-75-7 | 0.64 | Fluorine at 4-position (vs. 2-position) |
| (4-(Aminomethyl)-3-fluorophenyl)BA HCl | 1072946-45-2 | 0.85 | Aminomethyl group at 4-position |
| (3-Amino-2-methylphenyl)boronic acid HCl | 2230901-24-1 | 0.63 | Methyl at 2-position (vs. fluorine) |
Key Observations :
- Substituent Position: Fluorine’s position significantly impacts electronic effects. For example, 3-Amino-4-fluorophenylboronic acid (CAS 873566-75-7) exhibits altered Lewis acidity due to fluorine’s para placement relative to the amino group .
- Functional Groups: The cyano group in (2-Amino-4-cyanophenyl)boronic acid HCl increases electron-withdrawing effects, lowering pKa compared to the target compound’s fluorine substituent .
Physicochemical Properties
Acidity (pKa)
- Target Compound: Predicted pKa ~8.5–9.0 (estimated from fluoro-substituted boronic acids in ). Fluorine’s electron-withdrawing effect reduces pKa relative to non-fluorinated analogues.
- Comparison :
Binding Affinity
- The target compound’s amino group enhances diol-binding via hydrogen bonding, while fluorine improves selectivity for hydrophobic pockets in enzymes .
Enzyme Inhibition
- Target Compound: Potential HDAC or proteasome inhibition (inferred from ). The amino group may mimic lysine residues in histone substrates .
- Comparison: Bortezomib: A dipeptidyl boronic acid proteasome inhibitor; the target compound’s smaller structure may reduce off-target effects but limit potency . [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase at 1 µM, suggesting the target compound’s fluorine could enhance membrane permeability for similar activity .
Antiviral Activity
- Carbon dots derived from 4-aminophenyl boronic acid HCl () inhibit herpes simplex virus by blocking viral entry. The target compound’s fluorine may improve stability and efficacy .
Pharmacokinetic and Stability Profiles
- Target Compound: The hydrochloride salt improves aqueous solubility (>50 mg/mL estimated) compared to neutral boronic acids. Non-peptide structure avoids rapid proteolytic degradation seen in peptide boronic acids .
- Comparison :
- Peptide boronic acids (e.g., bortezomib): Poor oral bioavailability due to peptide bond instability; the target compound’s rigid aromatic structure may offer better pharmacokinetics .
Q & A
Q. What are the optimal synthetic routes for (4-Amino-2-fluorophenyl)boronic acid hydrochloride, and how can purity be ensured?
The synthesis typically involves a multi-step approach:
- Step 1 : Protection of the amino group using Boc or CBZ groups to prevent side reactions during boronation .
- Step 2 : Introduction of the boronic acid moiety via Suzuki-Miyaura coupling with a fluorophenyl precursor .
- Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free amine, followed by salt formation . Purity is validated using HPLC (>95%) and NMR to confirm structural integrity. Impurities like boroxins can form during synthesis, necessitating low-temperature storage and inert atmosphere handling .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the presence of the fluorophenyl group and amino protons. NMR identifies boronic acid speciation .
- X-ray Crystallography : Resolves boronic acid hydration states and intermolecular interactions (e.g., hydrogen bonding with HCl) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can researchers address instability of this compound in aqueous solutions?
Instability arises from boronic acid hydration and pH-dependent equilibria. Mitigation strategies include:
Q. What role does this compound play in developing fluorescence-based sensors for neurotransmitters?
The boronic acid group binds cis-diols (e.g., dopamine, glucose) via reversible ester formation. Applications include:
Q. How should contradictory reactivity data in cross-coupling reactions involving this compound be analyzed?
Discrepancies in catalytic efficiency (e.g., Pd catalyst yields) may stem from:
- Protodemetalation : Competing protodeboronation under acidic conditions reduces coupling efficiency. Using XPhos Pd G2 and potassium phosphate buffers mitigates this .
- Substrate Inhibition : The free amino group can coordinate Pd, slowing reactions. Pre-protection with isopropyloxycarbonyl groups improves yields .
Methodological Challenges and Solutions
Q. What strategies enhance the compound’s utility in drug discovery, particularly as a proteasome inhibitor intermediate?
- Bioisosterism : The boronic acid mimics transition states in enzymatic hydrolysis, making it valuable for inhibitor design .
- Salt Form Optimization : HCl salts improve crystallinity and bioavailability compared to free bases .
Q. How can researchers resolve spectral overlap in NMR caused by boronic acid speciation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
